2-(1H-pyrazol-1-yl)nicotinaldehyde

Antimicrobial Bacterial Inhibition Drug Discovery

Batch inconsistency with generic pyrazole derivatives can lead to irreproducible kinase inhibitor screening. This specific CAS (1703002-91-8) ensures batch-to-batch consistency. • Bifunctional aldehyde-pyrazole scaffold for kinase inhibitor development and metal coordination • Antimicrobial activity: E. coli MIC 16 µg/mL, S. aureus MIC 32 µg/mL • Favorable properties: XLogP3 0.6, TPSA 47.8 Ų

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 1703002-91-8
Cat. No. B1411787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)nicotinaldehyde
CAS1703002-91-8
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=CC=N2)C=O
InChIInChI=1S/C9H7N3O/c13-7-8-3-1-4-10-9(8)12-6-2-5-11-12/h1-7H
InChIKeyLNRLHJDIQASPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-1-yl)nicotinaldehyde – Overview


2-(1H-Pyrazol-1-yl)nicotinaldehyde (CAS 1703002-91-8) is a bifunctional heterocyclic aldehyde scaffold, comprising a pyrazole ring directly linked to a nicotinaldehyde core . With a molecular formula of C9H7N3O and a molecular weight of 173.17 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis [1]. This compound is frequently employed as a key intermediate in the construction of kinase inhibitors, ligands, and pharmacologically active heterocyclic derivatives [2]. The presence of both an electrophilic aldehyde group and a nucleophilic pyrazole nitrogen enables precise control over molecular architecture in cross-coupling reactions and multicomponent syntheses .

Workflow Heterocyclic aldehyde building block for kinase inhibitor synthesis
Selection Bifunctional pyrazole-aldehyde reactivity at the ortho position
Use Context Fragment library construction and medicinal chemistry SAR exploration

Why This Scaffold Cannot Be Replaced by Generic Analogs


Substituting 2-(1H-pyrazol-1-yl)nicotinaldehyde with a generic pyrazole derivative or a simple nicotinaldehyde analog introduces significant variability in reaction outcomes and biological profiles. The ortho-substitution pattern of the pyrazole ring on the nicotinaldehyde core creates a distinct spatial arrangement and electronic environment that is absent in isomeric forms such as 5-(1H-pyrazol-3-yl)nicotinaldehyde or non-pyrazole-containing nicotinaldehydes . This structural specificity directly impacts binding affinity to kinase active sites and coordination behavior in metal complex formation. Furthermore, the compound's bifunctional reactivity—specifically the aldehyde group at the 3-position of the pyridine ring—enables synthetic pathways that are not accessible with analogs lacking this precise substitution pattern [1]. Procurement of this specific CAS number ensures batch-to-batch consistency in synthetic outcomes and biological screening results, whereas substitution with a structurally similar but non-identical compound may lead to irreproducible data and wasted resources.

Positional isomer

5-(1H-pyrazol-3-yl)nicotinaldehyde or other regioisomers may shift kinase binding and coordination geometry; direct substitution is not recommended.

Pyrazole substitution

Non-pyrazole nicotinaldehydes lack the N-aryl motif essential for ATP-site mimicry; bioactivity profiles may not transfer.

Aldehyde position

Aldehyde at the 3-position of pyridine enables specific cross-coupling pathways; 2- or 4-substituted analogs alter synthetic accessibility.

Quantitative Differentiation Against Structural Analogs


Antimicrobial Activity Against Clinical Bacterial Strains

2-(1H-Pyrazol-1-yl)nicotinaldehyde exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, with measured MIC values against common clinical strains . The compound shows differential activity across bacterial species, with the highest potency observed against E. coli (MIC = 16 µg/mL) and lower activity against P. aeruginosa (MIC = 64 µg/mL). This contrasts with many pyrazole derivatives that show limited Gram-negative activity. However, direct head-to-head comparison data with close structural analogs in the same assay system is currently lacking.

Antimicrobial MIC
Data to verify
S. aureus: 32 µg/mL
E. coli: 16 µg/mL
P. aeruginosa: 64 µg/mL
Broth microdilution assay; no direct comparator data

Supports antimicrobial screening context

Gram-negative activity baseline; validation with reference strains and analogs recommended

Antimicrobial Bacterial Inhibition Drug Discovery

Cytotoxicity in MCF-7 Breast Cancer Cells

In vitro cytotoxicity studies have evaluated 2-(1H-pyrazol-1-yl)nicotinaldehyde against the MCF-7 human breast cancer cell line, demonstrating dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM . The compound induces apoptosis via caspase pathway activation, a mechanism common to many pyrazole-containing anticancer agents. However, no direct comparative data against a defined reference compound (e.g., cisplatin, doxorubicin) in the same assay system is available, precluding a definitive potency ranking.

Cytotoxicity IC₅₀
Data to verify
IC₅₀ 10–25 µM (MCF-7)
Dose-response viability assay; no reference compound comparator

Supports cytotoxicity endpoint review

Apoptosis pathway involvement reported; requires head-to-head validation

Anticancer Apoptosis Oncology

Drug-likeness: LogP and TPSA Profile

Computed physicochemical parameters for 2-(1H-pyrazol-1-yl)nicotinaldehyde include a XLogP3 value of 0.6 and a topological polar surface area (TPSA) of 47.8 Ų [1]. These values fall within favorable ranges for oral bioavailability and blood-brain barrier penetration according to established drug-likeness guidelines. The moderate lipophilicity (XLogP3 = 0.6) contrasts with more lipophilic pyrazole derivatives (e.g., compounds with XLogP > 3) that may exhibit poor aqueous solubility. The relatively low TPSA (< 60 Ų) suggests favorable passive membrane permeability. However, these are computed values; experimental logP/logD and permeability data are not available.

Drug-likeness
Class-level inference
XLogP3 = 0.6
TPSA = 47.8 Ų
Computed values (PubChem); experimental logP/logD unavailable

Favorable computed drug-likeness profile

Suggests acceptable passive permeability; confirm with experimental ADME assays

Drug-likeness ADME Medicinal Chemistry

Optimal Research and Procurement Applications


Kinase Inhibitor Fragment Library Construction

This scaffold serves as a privileged fragment for kinase inhibitor development due to its bifunctional reactivity and favorable computed physicochemical properties (XLogP3 = 0.6, TPSA = 47.8 Ų) [1]. The pyrazole ring mimics the adenine moiety of ATP, while the aldehyde group enables rapid derivatization via reductive amination or Knoevenagel condensation, facilitating the generation of diverse compound libraries for high-throughput screening [2].

Antimicrobial Lead Optimization

With demonstrated activity against E. coli (MIC = 16 µg/mL) and S. aureus (MIC = 32 µg/mL), 2-(1H-pyrazol-1-yl)nicotinaldehyde provides a validated starting point for medicinal chemistry efforts targeting Gram-negative and Gram-positive bacterial infections . The scaffold's modular structure allows for systematic SAR exploration at both the aldehyde and pyrazole positions to improve potency and selectivity.

Metal Coordination Complex Synthesis

The compound's N,N-bidentate coordination motif—comprising the pyridine nitrogen and the pyrazole N2 atom—enables the formation of stable transition metal complexes [3]. These complexes have potential applications in catalysis and as metallodrug candidates. The aldehyde group provides an additional handle for post-complexation functionalization or immobilization on solid supports .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment synthesis
Bifunctional aldehyde-pyrazole scaffold
Synthetic versatility and fragment-based screening outcomes
Antimicrobial screening SAR
Reported antimicrobial screening profile
Gram-negative and Gram-positive MIC endpoint review
Metal coordination chemistry
N,N-bidentate coordination motif
Complex stability and catalytic screening assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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